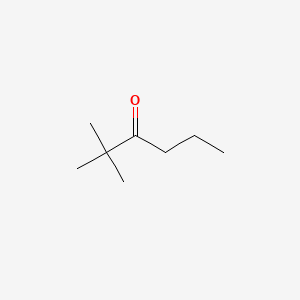

2,2-Dimethyl-3-hexanone

説明

Significance and Research Context of Branched Ketones

Branched ketones, including 2,2-Dimethyl-3-hexanone, are crucial building blocks in organic synthesis. Their structural complexity makes them valuable precursors for a wide array of more complex molecules, including natural products and pharmaceuticals. The presence of branching near the carbonyl group, as seen in this compound, introduces significant steric hindrance that can be exploited to control the stereochemical outcome of reactions. nih.govresearchgate.net

The formation of α-branched and β-branched ketones is a key transformation in organic synthesis. acs.orgnih.gov For instance, cyclic ketones with an all-carbon quaternary stereocenter at the α-position are versatile intermediates. rsc.org The development of methods for the selective synthesis of branched ketones is an active area of research, with applications in the production of advanced materials and bioactive compounds. acs.org

Evolution of Research Perspectives on Alkylated Ketones

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. Historically, this was achieved using strong bases and alkyl halides, a method that often suffers from a lack of selectivity and the use of harsh reagents. acs.org Research has since evolved towards more efficient and environmentally benign strategies.

A significant advancement has been the development of "borrowing hydrogen" catalysis, which utilizes alcohols as alkylating agents, producing water as the only byproduct. acs.org This approach avoids the need for stoichiometric strong bases and cryogenic temperatures. acs.org More recently, photocatalysis has emerged as a powerful tool for the α-alkylation of ketones, enabling reactions under mild conditions. For example, CdSe quantum dots have been used as photocatalysts to activate the α-C–H bond of cyclic ketones for alkylation. chemistryviews.org

Furthermore, the field has seen a shift towards asymmetric synthesis, with the development of biocatalytic methods. Engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), have been used to catalyze the asymmetric alkylation of ketones with high selectivity, addressing a long-standing challenge in synthetic chemistry. nih.govnih.gov Chemoenzymatic sequential cascades have also been developed for the synthesis of chiral compounds from ketones. ruepinglab.com

Advanced Structural Characterization and Stereochemical Research Challenges

The steric hindrance in branched ketones like this compound poses significant challenges for both synthesis and structural analysis. Predicting the stereochemical outcome of reactions involving sterically hindered ketones is often difficult, as traditional models like the Felkin-Anh model may not be applicable. nih.gov In such cases, the high reactivity of nucleophiles can lead to reactions occurring before the system can reach the lowest-energy transition state, resulting in low diastereoselectivity. nih.gov However, for highly hindered ketones, the conformational restrictions can lead to high stereoselectivity by favoring the approach of the nucleophile from the more accessible face of the carbonyl group. nih.gov

Advanced analytical techniques are crucial for the characterization of these complex molecules. Microwave spectroscopy, in conjunction with quantum chemical calculations, has been employed to study the structures and internal dynamics of branched ketones. researchgate.net This technique can provide detailed information about conformational preferences and the barriers to internal rotation of methyl groups. researchgate.net For this compound, various spectroscopic methods are used for its characterization.

Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Spectra available from multiple sources. | nih.gov |

| ¹³C NMR | Spectra available from multiple sources. | nih.govnih.gov |

| Mass Spectrometry (GC-MS) | NIST Number: 35107, Main Library. | nih.govnist.gov |

| Infrared (IR) Spectroscopy | CAPILLARY CELL: NEAT. | nih.gov |

| Raman Spectroscopy | Spectra available from multiple sources. | nih.gov |

The study of sterically hindered ketones like this compound continues to be an important area of research, driving the development of new synthetic methods and advanced characterization techniques to overcome the challenges posed by their unique structures.

特性

IUPAC Name |

2,2-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCHXHVFOZBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277953 | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-79-8 | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775H4CM59G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Laboratory-Scale Synthesis Routes

Laboratory synthesis of 2,2-Dimethyl-3-hexanone can be achieved through several established organic chemistry pathways, including condensation reactions, ester hydrolysis, direct alkylation, and the use of organometallic reagents.

Condensation Reactions with Precursor Selection and Optimization

The formation of this compound via condensation reactions, such as the aldol (B89426) or Claisen-Schmidt condensation, is a foundational method for carbon-carbon bond formation. smolecule.comnih.gov These reactions typically involve the base-catalyzed reaction between a ketone or aldehyde that possesses alpha-hydrogens and a carbonyl compound that lacks them. wikipedia.org For the synthesis of this compound, a plausible strategy is the crossed-aldol condensation between propanal and pinacolone (B1678379) (tert-butyl methyl ketone). In this process, a base abstracts an alpha-hydrogen from propanal to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of pinacolone. The resulting β-hydroxy ketone can then be dehydrated to form an α,β-unsaturated ketone, which would require subsequent reduction to yield the target saturated ketone.

Optimization of these reactions is crucial to maximize the yield of the desired cross-condensation product and minimize self-condensation of the enolizable reactant. researchgate.net Key parameters for optimization include the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are often preferred to ensure rapid and complete enolate formation. The reaction may be performed at low temperatures to control the reaction rate and improve selectivity.

Table 1: Factors for Optimizing Condensation Reactions

| Parameter | Objective | Rationale |

| Base Selection | Minimize self-condensation | A strong base (e.g., LDA, NaOH) ensures the rapid formation of the enolate from one precursor before it can react with itself. wikipedia.org |

| Solvent Choice | Influence reactivity and solubility | Polar aprotic solvents are often used to facilitate the reaction between the enolate and the carbonyl compound. researchgate.net |

| Temperature | Control reaction kinetics and selectivity | Lower temperatures can help prevent side reactions and improve the yield of the desired product. |

| Order of Addition | Maximize cross-condensation | Slowly adding the enolizable carbonyl compound to a mixture of the base and the non-enolizable carbonyl can favor the desired reaction pathway. |

Ester Hydrolysis and Decarboxylation Pathways

The acetoacetic ester synthesis provides a versatile and widely used route for the preparation of ketones, including this compound. wikipedia.orglibretexts.org This method involves the alkylation of ethyl acetoacetate (B1235776) or a similar β-keto ester, followed by hydrolysis and thermal decarboxylation. chemicalnote.comaskthenerd.com

To synthesize this compound using this pathway, one would start with ethyl pivaloylacetate. The α-carbon, situated between two carbonyl groups, is acidic and can be readily deprotonated by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate. uomustansiriyah.edu.iq This nucleophilic enolate is then alkylated via an SN2 reaction with an ethyl halide, such as ethyl bromide. study.comfiveable.me The final steps involve the saponification (base-catalyzed hydrolysis) of the ester group, followed by acidification to produce a β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield this compound, along with ethanol (B145695) and carbon dioxide as byproducts. study.com

General Steps for Acetoacetic Ester Synthesis:

Enolate Formation: Deprotonation of the β-keto ester with a suitable base.

Alkylation: SN2 reaction of the enolate with an alkyl halide.

Hydrolysis: Conversion of the ester to a carboxylic acid, typically under acidic or basic conditions.

Decarboxylation: Spontaneous or heat-induced loss of CO₂ from the β-keto acid intermediate to form the final ketone. wikipedia.org

Direct Alkylation and Carbon-Carbon Bond Formation Methodologies

Direct alkylation of a ketone enolate offers a more straightforward approach to synthesizing this compound. pressbooks.pub This method involves the formation of a carbon-carbon bond by treating a pre-formed enolate with an alkylating agent. libretexts.orglibretexts.org A suitable precursor for this synthesis is pinacolone (tert-butyl methyl ketone).

The process begins with the deprotonation of pinacolone at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The use of a strong base ensures the essentially complete and irreversible formation of the lithium enolate. This enolate is then treated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The enolate acts as a nucleophile, attacking the electrophilic ethyl halide in an SN2 reaction to form the new carbon-carbon bond, yielding this compound after an aqueous workup. 182.160.97 The success of this SN2 reaction is highest with methyl or primary alkyl halides. libretexts.org

Grignard Reagent Applications in Ketone Synthesis and Derivatization

Organomagnesium halides, or Grignard reagents, are powerful nucleophiles used extensively in the synthesis of ketones. guidechem.com One of the most effective methods for preparing this compound using this approach is the reaction of a nitrile with a Grignard reagent. colby.edu Specifically, pivalonitrile (2,2-dimethylpropanenitrile) can be treated with ethylmagnesium bromide. The Grignard reagent adds across the carbon-nitrogen triple bond to form an intermediate imine salt. Subsequent hydrolysis of this intermediate with aqueous acid yields the desired ketone.

Alternatively, an acid chloride can be used as the electrophile. The reaction of propanoyl chloride with tert-butylmagnesium chloride can produce this compound. study.compearson.comsigmaaldrich.com To prevent a second addition of the highly reactive Grignard reagent to the newly formed ketone (which would produce a tertiary alcohol), this reaction is typically carried out at low temperatures and with careful stoichiometric control. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can also be employed to synthesize ketones from acid chlorides with higher selectivity.

A third route involves the oxidation of a secondary alcohol precursor, which itself is synthesized using a Grignard reagent. For example, propanal can be reacted with tert-butylmagnesium chloride to produce the secondary alcohol, 2,2-dimethyl-3-hexanol. nist.govmyskinrecipes.com This alcohol is then oxidized to the target ketone using a variety of oxidizing agents, such as chromic acid (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC). smolecule.comquora.com

Table 2: Comparison of Grignard-Based Syntheses

| Electrophile | Grignard Reagent | Intermediate | Final Product | Key Considerations |

| Pivalonitrile | Ethylmagnesium bromide | Imine salt | This compound | Requires acidic hydrolysis step. |

| Propanoyl chloride | tert-Butylmagnesium chloride | Ketone | This compound | Risk of over-addition to form a tertiary alcohol. study.com |

| Propanal | tert-Butylmagnesium chloride | Secondary alcohol | This compound | Requires a separate oxidation step. smolecule.com |

Industrial Production Approaches for Ketones

On an industrial scale, the synthesis of ketones often prioritizes cost-effectiveness, safety, and atom economy. Catalytic methods are frequently favored over stoichiometric reagents.

Catalytic Dehydrogenation of Corresponding Alcohols

The catalytic dehydrogenation of secondary alcohols is a common and efficient industrial method for producing ketones. mdpi.com For the synthesis of this compound, the corresponding secondary alcohol, 2,2-Dimethyl-3-hexanol, serves as the starting material. tcichemicals.com

This process involves passing the vapor of the alcohol over a heated heterogeneous catalyst. mdpi.com The reaction removes two hydrogen atoms from the alcohol—one from the hydroxyl group and one from the adjacent carbon—to form the ketone and hydrogen gas (H₂) as the only byproduct. This method is considered a green chemical process due to its high atom economy and the avoidance of hazardous oxidizing agents. Catalysts for this transformation are typically based on transition metals such as copper, zinc, cobalt, or precious metals like palladium and ruthenium, often supported on materials like alumina (B75360) or silica. The reaction conditions, including temperature and pressure, are optimized to maximize conversion and selectivity while minimizing side reactions such as dehydration. mdpi.com

Process Optimization and Scalability Studies

The synthesis of sterically hindered ketones such as this compound often involves common synthetic routes like the Grignard reaction with nitriles or Friedel-Crafts acylation. Process optimization for these methods is crucial for improving yield, purity, and cost-effectiveness, especially when considering scalability for industrial production.

For Grignard-based syntheses, optimization typically focuses on several key parameters. The formation of the Grignard reagent itself can be improved by moving from traditional batch processes to continuous flow systems. Continuous processing can enhance selectivity, reduce the formation of Wurtz coupling byproducts, and allow for safer handling of exothermic reactions, which is a critical consideration for scale-up. researchgate.netresearchgate.net The subsequent addition of the Grignard reagent to a nitrile can be slow; however, the use of catalysts like zinc chloride (ZnCl2) has been shown to significantly improve reaction rates and yields, even for sterically demanding substrates under mild conditions. nih.govrsc.org Scalable reactions using this catalytic approach have been demonstrated, suggesting a viable path for larger-scale production. nih.gov

In the case of Friedel-Crafts acylation, optimization involves the choice of Lewis acid catalyst, solvent, and reaction temperature. While aluminum chloride (AlCl₃) is traditionally used in stoichiometric amounts, the development of more efficient, recyclable solid acid catalysts is a key area of process improvement. masterorganicchemistry.comyoutube.com Flow chemistry also presents a significant advantage for Friedel-Crafts reactions, offering precise control over reaction time and temperature, which can minimize side reactions and improve the stereoselectivity of certain processes. rsc.org

Enantioselective Synthesis of Chiral Ketone Derivatives and Analogues

The generation of chiral ketone derivatives from prochiral precursors is a fundamental challenge in modern organic synthesis. For ketones like this compound, derivatization to introduce a chiral center, for instance by creating an adjacent hydroxyl group, opens pathways to valuable, enantiomerically pure building blocks for pharmaceuticals and other complex molecules. Asymmetric catalysis provides the most elegant solution for achieving high enantioselectivity.

Asymmetric Catalysis in Related Branched Ketone Production (e.g., Sharpless Asymmetric Dihydroxylation, Shi's Asymmetric Epoxidation)

The conversion of a ketone into a chiral α-hydroxy ketone can be achieved by first transforming the ketone into its corresponding silyl (B83357) enol ether, which then serves as a prochiral alkene substrate for asymmetric oxidation. Two of the most powerful methods for this transformation are the Sharpless Asymmetric Dihydroxylation (AD) and Shi's Asymmetric Epoxidation (AE).

These methods have been successfully applied to the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846), a close analogue of a this compound derivative. In one study, 5-methyl-3-hexanone was converted to its trimethylsilyl (B98337) enol ether. researchgate.net This intermediate was then subjected to both Sharpless AD and Shi's AE conditions.

Sharpless Asymmetric Dihydroxylation (AD) involves the reaction of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to create a vicinal diol with high enantioselectivity. nih.govwikipedia.org When applied to the silyl enol ether of 5-methyl-3-hexanone, subsequent hydrolysis yields the α-hydroxy ketone. Using the commercial reagent AD-mix-β, which contains a dihydroquinidine (B8771983) (DHQD) based ligand, the (R)-enantiomer of 2-hydroxy-5-methyl-3-hexanone was produced in good yield and enantiomeric excess. researchgate.net

Shi's Asymmetric Epoxidation (AE) utilizes a chiral ketone catalyst, typically derived from fructose, to generate a chiral dioxirane (B86890) intermediate from an oxidant like Oxone. wikipedia.orgorganic-chemistry.org This dioxirane then transfers an oxygen atom to the alkene substrate enantioselectively. wikipedia.orgsigmaaldrich.com This methodology was also effective in the synthesis of 2-hydroxy-5-methyl-3-hexanone, providing the chiral α-hydroxy ketone with high enantioselectivity. The use of a catalyst derived from D-fructose yielded the (R)-enantiomer, while a catalyst from L-fructose produced the (S)-enantiomer. researchgate.net

The results from these catalytic approaches are summarized in the table below.

| Method | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) |

| Sharpless AD | AD-mix-β | (R)-2-hydroxy-5-methyl-3-hexanone | 76.9% | 75.6% |

| Shi's AE | D-fructose derived catalyst | (R)-2-hydroxy-5-methyl-3-hexanone | 54% | 74.6% |

| Shi's AE | L-fructose derived catalyst | (S)-2-hydroxy-5-methyl-3-hexanone | 50% | 72.8% |

This table is based on data from the enantioselective synthesis of an analogue. researchgate.net

Diastereoselective and Enantioselective Control in Ketone Transformations

When a ketone already possesses a stereocenter, particularly at the α-position, nucleophilic additions to the carbonyl group can lead to the formation of diastereomers. Controlling this diastereoselectivity is a cornerstone of stereoselective synthesis. Several models have been developed to predict and rationalize the stereochemical outcomes of such transformations.

The Felkin-Anh model is widely used to predict the outcome of nucleophilic attack on α-chiral carbonyls. It posits that the transition state is arranged to minimize steric hindrance, with the nucleophile approaching the carbonyl carbon at the Bürgi-Dunitz angle, staggered relative to the substituents on the adjacent chiral center. bham.ac.uklibretexts.org The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to avoid steric clash, leading to a predictable major diastereomer. bham.ac.uk

However, when the α-substituent is a heteroatom capable of coordinating with a metal cation (e.g., an alkoxy or benzyloxy group), the Cram-chelation model can become dominant. upenn.edu In this model, the Lewis acidic metal center of the nucleophilic reagent chelates with both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This conformation locks the substrate and forces the nucleophile to attack from the less hindered face of the ring, often leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model. libretexts.org The choice of protecting group for an α-hydroxy ketone is therefore critical; bulky silyl ethers tend to favor Felkin-Anh control, while smaller protecting groups like methyl or benzyl (B1604629) can promote chelation control. upenn.edu

Recent advancements have shown that it is possible to override the standard Felkin-Anh selectivity even with bulky silyl protecting groups. By using organozinc reagents in the presence of alkyl zinc halide Lewis acids, a chelation-controlled addition can be enforced, providing a powerful method for reversing diastereoselectivity. upenn.edu These models and strategies provide a robust framework for controlling the stereochemical outcome in transformations of chiral ketones.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group in 2,2-Dimethyl-3-hexanone is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site for nucleophilic attack. This fundamental reactivity is the basis for several important transformations.

The reduction of this compound involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation to yield a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reaction mechanism begins with the nucleophilic attack of the hydride ion on the carbonyl carbon. chemguide.co.uklibretexts.org This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (such as water or a dilute acid added during workup) protonates the alkoxide ion to give the final alcohol product, 2,2-Dimethyl-3-hexanol. chemguide.co.uklibretexts.org

Due to the planar nature of the starting ketone, the hydride can attack from either face of the carbonyl group. However, the presence of the sterically demanding tert-butyl group adjacent to the carbonyl creates a hindered environment. According to principles of steric approach control, the nucleophile (hydride) will preferentially attack from the less hindered face, which can lead to a major diastereomer if other chiral centers are present or influence the conformational approach of the reagent. For acyclic ketones like this compound, the reduction creates a new chiral center, resulting in a racemic mixture of (R)- and (S)-2,2-Dimethyl-3-hexanol, though the steric bulk can influence the kinetics of the approach.

Table 1: Reduction of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2,2-Dimethyl-3-hexanol | Nucleophilic Addition (Reduction) |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethyl-3-hexanol | Nucleophilic Addition (Reduction) |

Organometallic Reagent Chemistry (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to yield a tertiary alcohol. masterorganicchemistry.com

However, the significant steric hindrance imposed by the tert-butyl group in this compound can lead to alternative reaction pathways, especially when bulky Grignard reagents are used. organic-chemistry.orgwordpress.com Three competing pathways are possible:

Nucleophilic Addition (Major Pathway with small Grignards): The carbanionic portion of the Grignard reagent attacks the carbonyl carbon to form a magnesium alkoxide intermediate, which upon protonation yields a tertiary alcohol.

Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can act as a hydride donor. The reaction proceeds through a cyclic six-membered transition state, transferring a hydride to the carbonyl carbon. organic-chemistry.org This results in the formation of the secondary alcohol, 2,2-Dimethyl-3-hexanol, and an alkene derived from the Grignard reagent. This pathway becomes more competitive with increasing steric bulk of both the ketone and the Grignard reagent. wordpress.com

Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the methylene group (C4) of the ketone to form a magnesium enolate. organic-chemistry.org After workup, this pathway leads to the recovery of the starting ketone. This is also favored by increased steric hindrance.

Table 2: Potential Products from Grignard Reaction with this compound

| Grignard Reagent (R-MgX) | Reaction Pathway | Product |

|---|---|---|

| e.g., Methylmagnesium bromide | Nucleophilic Addition | 2,2,3-Trimethyl-3-hexanol |

| e.g., Isopropylmagnesium bromide | Reduction | 2,2-Dimethyl-3-hexanol |

| e.g., tert-Butylmagnesium bromide | Enolization | This compound (recovered) |

Oxidation Reactions and Derived Carboxylic Acid Products

Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid, they undergo oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. vedantu.comyoutube.com

For unsymmetrical ketones such as this compound, the regioselectivity of this cleavage is governed by Popoff's Rule . This rule states that the carbonyl group remains with the smaller alkyl group. vedantu.comdoubtnut.combrainly.in In this compound, the carbonyl group is flanked by a propyl group and a tert-butyl group. The tert-butyl group is considered larger than the propyl group.

Therefore, cleavage occurs between the carbonyl carbon (C3) and the carbon of the propyl group (C4). However, modern interpretations often consider the stability of the resulting carbocation-like intermediates, which can also predict cleavage that leaves the carbonyl with the more substituted alpha-carbon. In the case of this compound, cleavage is predicted to occur between C2 and C3, as the tert-butyl group is bulkier. Following Popoff's rule, the cleavage occurs such that the keto group stays with the smaller alkyl group (propyl). This is an oversimplification, and in practice, a mixture of products can be formed.

Assuming cleavage occurs according to Popoff's rule (cleavage of the C2-C3 bond), the tert-butyl fragment would be oxidized to trimethylacetic acid (pivalic acid), and the propyl fragment would be oxidized to propanoic acid.

Cleavage Pathway (Popoff's Rule): The bond between the carbonyl carbon and the larger alkyl group (tert-butyl) is cleaved.

Fragment 1: The propyl-carbonyl part is oxidized to butanoic acid.

Fragment 2: The tert-butyl part is oxidized.

A more common outcome for unsymmetrical ketones is cleavage on either side of the carbonyl.

Cleavage 1 (C2-C3 bond): This would yield propanoic acid and trimethylacetic acid (pivalic acid).

Cleavage 2 (C3-C4 bond): This would yield 2,2-dimethylpropanoic acid (pivalic acid) and propanoic acid.

Given the structure, the primary products upon vigorous oxidation are predicted to be:

Trimethylacetic acid (from the tert-butyl side)

Propanoic acid (from the propyl side)

Condensation Reactions

Condensation reactions involve the formation of a carbon-carbon bond, typically through the reaction of an enol or enolate intermediate with a carbonyl compound.

This compound has α-protons only on the methylene carbon (C4), meaning it can only form one regioisomeric enolate. This simplifies the reaction by eliminating the possibility of a mixture of constitutional isomers. However, the stereochemistry of the enolate and the subsequent aldol (B89426) adduct is of critical importance.

The formation of the enolate can be directed by the choice of base and reaction conditions. udel.edumasterorganicchemistry.com

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the rapid and irreversible formation of the kinetic enolate. udel.eduyoutube.com For this compound, reaction with LDA has been shown to produce the Z-enolate with high selectivity (98%). msu.edu This selectivity arises from a transition state that minimizes steric interactions.

Thermodynamic Control: Using a weaker base (like an alkoxide) at higher temperatures allows for a reversible deprotonation, leading to an equilibrium that favors the more stable thermodynamic enolate. masterorganicchemistry.comlibretexts.org

Once formed, the enolate can react with an aldehyde (e.g., benzaldehyde) in an aldol addition reaction. The stereochemistry of the resulting β-hydroxy ketone is dependent on the enolate geometry and the reaction conditions. Research has shown that for this compound:

The Z-enolate (formed under kinetic control) reacts to strongly favor the syn-diastereomer . msu.edu

Under equilibrium conditions (thermodynamic control), the anti-diastereomer becomes the dominant product. msu.edu

This control over stereoselectivity makes the aldol reaction of this compound a useful tool in asymmetric synthesis.

Table 3: Stereocontrol in the Aldol Condensation of this compound with an Aldehyde (R-CHO)

| Control Type | Conditions | Enolate Formed | Major Aldol Adduct |

|---|---|---|---|

| Kinetic | LDA, -78 °C | Z-enolate (98%) | syn-diastereomer |

| Thermodynamic | Weaker base, higher temp. | (Equilibrating) | anti-diastereomer |

Mannich Reaction Pathways and Applications

The Mannich reaction is a three-component condensation of an active hydrogen compound (the ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org The product is a β-amino ketone, known as a Mannich base. adichemistry.com

The mechanism involves two main stages: adichemistry.comwikipedia.org

Formation of an Iminium Ion: The amine and formaldehyde (B43269) react to form an electrophilic iminium ion (e.g., the Eschenmoser salt precursor, dimethyl(methylene)ammonium ion).

Nucleophilic Attack: The enol or enolate of this compound attacks the iminium ion at its electrophilic carbon, forming a new carbon-carbon bond at the α-position (C4).

The resulting product from the reaction of this compound, formaldehyde, and dimethylamine would be 4-(dimethylaminomethyl)-2,2-dimethyl-3-hexanone .

Mannich bases are valuable synthetic intermediates. nih.gov For example, they can be methylated to form a quaternary ammonium salt, which can then undergo elimination to produce an α,β-unsaturated ketone. This provides a reliable method for introducing a methylene group alpha to a carbonyl.

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of alpha-hydrogens on the carbon atom adjacent to the carbonyl group imparts significant reactivity to this compound. This reactivity is primarily channeled through the formation of enolate intermediates.

Enolate Formation: Regioselectivity and Stereochemistry (E/Z Enolates)

The structure of this compound is characterized by a carbonyl group flanked by a tert-butyl group on one side and a propyl group on the other. The tert-butyl group lacks alpha-hydrogens, meaning that deprotonation can only occur at the alpha-carbon of the propyl group (C4). This inherent structural feature dictates that the enolate formation is completely regioselective, exclusively forming the enolate on the less substituted side.

The formation of the enolate can be achieved using a variety of bases. The stereochemistry of the resulting enolate (E or Z) is dependent on the reaction conditions, such as the base, solvent, and temperature.

| Condition | Major Enolate | Minor Enolate |

| Kinetic Control (e.g., LDA, THF, -78°C) | Z-enolate | E-enolate |

| Thermodynamic Control (e.g., NaH, THF, reflux) | E-enolate | Z-enolate |

This table represents expected outcomes based on established principles of enolate chemistry. Specific experimental data for this compound may vary.

Alpha-Halogenation Mechanisms

The alpha-carbon of this compound can be readily halogenated under both acidic and basic conditions. youtube.comlibretexts.orgyoutube.com The mechanism, however, differs significantly.

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. youtube.comlibretexts.org The process is typically catalyzed by an acid such as acetic acid. youtube.com

Protonation of the carbonyl oxygen: This initial step activates the ketone. libretexts.orgyoutube.com

Enol formation: A proton is removed from the alpha-carbon to form the enol tautomer. This is the slow, rate-determining step of the reaction. libretexts.org

Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). youtube.com

Deprotonation: The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield the alpha-halo ketone. libretexts.org

This mechanism typically results in the substitution of only one alpha-hydrogen because the introduced electron-withdrawing halogen destabilizes the formation of a subsequent enol. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, the reaction occurs via an enolate intermediate. pressbooks.pub

Enolate formation: The base removes a proton from the alpha-carbon to form an enolate.

Nucleophilic attack: The enolate attacks the halogen.

Unlike the acid-catalyzed reaction, base-promoted halogenation is often difficult to stop at monosubstitution. The electron-withdrawing effect of the first halogen increases the acidity of the remaining alpha-hydrogens, making them more susceptible to deprotonation and subsequent halogenation. pressbooks.pub This can lead to polyhalogenated products.

Base-Catalyzed Reactions Involving Enolates

The enolate of this compound is a potent nucleophile and can participate in a variety of base-catalyzed reactions. A primary example is the aldol condensation. smolecule.com In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl carbon of another molecule.

The mechanism involves:

Enolate formation: A base removes an alpha-proton to form the enolate.

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of a second ketone molecule, forming a tetrahedral intermediate. utexas.edu

Protonation: The resulting alkoxide is protonated by the solvent or a proton source to yield a β-hydroxy ketone.

Under certain conditions, this β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone. utexas.edu

Radical Reactions and Their Mechanisms (e.g., Alkyl Cleavage Transition States)

In mass spectrometry, this compound can undergo characteristic fragmentation patterns involving radical intermediates. One notable pathway is the McLafferty rearrangement, which proceeds through a six-membered cyclic transition state. smolecule.com This process leads to the formation of an enol radical cation and the elimination of a neutral alkene.

Another relevant reaction involves the infrared multiphoton dissociation (IRMPD) of tertiary alkoxides, which can be formed from ketones like this compound. This process involves the fragmentation of an alkyl group to form an alkyl anion−ketone complex. This is followed by a rapid and irreversible proton transfer from the α-hydrogen of the ketone to the anion, resulting in an alkane and an enolate ion. acs.org The study of such reactions provides insight into the relative gas-phase acidities of alkanes. acs.org

Rearrangement Reactions Involving Ketone Precursors or Derivatives

While this compound itself may not undergo common named rearrangement reactions, its derivatives or precursors can.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxy acid. wiley-vch.de In the case of this compound, the migratory aptitude of the alkyl groups determines the product. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de Therefore, the tert-butyl group would be expected to migrate in preference to the propyl group, yielding tert-butyl propanoate.

The mechanism involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the peroxy acid on the carbonyl carbon.

Migration of the more substituted alkyl group (tert-butyl) to the adjacent oxygen atom, with the concurrent loss of a carboxylate leaving group.

Deprotonation to yield the final ester product. wiley-vch.de

Pinacol Rearrangement: This reaction involves the transformation of a 1,2-diol to a ketone or aldehyde. A precursor to this compound, such as 2,2,3-trimethyl-3,4-hexanediol, could undergo a Pinacol-type rearrangement to form a different ketone.

Investigation of Specific Reaction Intermediates and Transition States

The study of reactions involving this compound provides valuable information about key intermediates and transition states.

| Reaction | Intermediate(s) | Transition State(s) |

| Alpha-Halogenation (Acidic) | Enol, Oxonium ion | Enol formation transition state |

| Alpha-Halogenation (Basic) | Enolate | - |

| Aldol Condensation | Enolate, Tetrahedral alkoxide | - |

| McLafferty Rearrangement | Enol radical cation | Six-membered cyclic transition state smolecule.com |

| Baeyer-Villiger Oxidation | Tetrahedral intermediate, Oxocarbenium ion | Alkyl migration transition state |

| Alkyl Cleavage of Alkoxides | Alkyl anion-ketone complex, Enolate ion acs.org | - |

The investigation into these transient species is often carried out using a combination of kinetic studies, isotopic labeling, and computational chemistry to elucidate the precise mechanistic pathways. For instance, early studies on ketone halogenation demonstrated that the reaction rate was independent of the halogen concentration, providing strong evidence for the formation of an enol as the rate-determining step. libretexts.org

Advanced Spectroscopic and Chromatographic Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2,2-dimethyl-3-hexanone, a combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of its proton and carbon skeletons, providing a detailed picture of its molecular connectivity and environment.

¹H NMR for Proton Environment Characterization

The ¹H NMR spectrum of this compound provides a precise map of the different proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, with nearby electronegative atoms like the carbonyl oxygen causing a deshielding effect, resulting in a downfield shift.

The expected ¹H NMR spectral data for this compound is summarized in the table below. The protons on the carbon adjacent to the carbonyl group (C4) are the most deshielded. The tert-butyl group at the C2 position gives rise to a characteristic singlet, as the nine equivalent protons have no adjacent protons to couple with. The ethyl group at the other end of the chain displays a typical triplet-quartet splitting pattern due to coupling between the methylene and methyl protons.

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| H1 (CH₃) | ~ 0.9 | Triplet | 3H |

| H2, H2' (CH₂) | ~ 1.6 | Sextet | 2H |

| H4, H4' (CH₂) | ~ 2.4 | Triplet | 2H |

| H5, H5', H5'' (CH₃) | ~ 1.1 | Singlet | 9H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and electronic environment. The carbonyl carbon (C3) is significantly deshielded and appears at a very low field, which is a hallmark of ketones.

The quaternary carbon of the tert-butyl group (C2) also has a distinct chemical shift. The remaining methylene and methyl carbons resonate at higher fields. The predicted ¹³C NMR chemical shifts for this compound are presented in the following table.

| Carbon Atom | Chemical Shift (ppm, predicted) |

| C1 | ~ 14 |

| C2 | ~ 45 |

| C3 (C=O) | ~ 215 |

| C4 | ~ 36 |

| C5 | ~ 26 |

| C6 | ~ 18 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure determination.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the protons of the ethyl group (H1 and H2) and between the protons of the propyl chain attached to the carbonyl group (H4 and the adjacent methylene protons). This confirms the presence of these alkyl fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached. For this compound, an HMQC or HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton(s) in the ¹H NMR spectrum.

¹⁷O NMR for Carbonyl Oxygen Environment

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the electronic environment of the oxygen atom. The chemical shift of the carbonyl oxygen in ketones is highly sensitive to the surrounding molecular structure. For aliphatic ketones like this compound, the ¹⁷O NMR chemical shift is expected to be in the range of 500-600 ppm relative to H₂O huji.ac.ilyoutube.com. This large chemical shift range makes it a sensitive probe for subtle structural and electronic changes.

Mass Spectrometry for Fragmentation Pattern Elucidation and Mechanism Studies (e.g., McLafferty Rearrangement)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by several key fragmentation pathways. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 128.21 g/mol .

A prominent fragmentation mechanism for ketones is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. For this compound, this rearrangement can occur, leading to the formation of a neutral alkene and a charged enol radical cation. The mass spectrum of this compound shows a characteristic peak at m/z 86, which can be attributed to the charged fragment resulting from the McLafferty rearrangement.

Another common fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group is broken. This can lead to the formation of stable acylium ions. The major fragments observed in the mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion |

| 86 | [C₅H₁₀O]⁺ | McLafferty Rearrangement |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of propyl radical) |

| 57 | [C₄H₉]⁺ | α-cleavage (loss of propyl ketone radical) |

| 43 | [C₃H₇]⁺ | Cleavage of the propyl group |

| 29 | [C₂H₅]⁺ | Cleavage of the ethyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present and their local environment.

The IR and Raman spectra of this compound are dominated by the strong absorption band of the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1715-1720 cm⁻¹ for aliphatic ketones. The exact position of this band can be influenced by the electronic and steric effects of the neighboring alkyl groups.

Other important vibrational modes include the C-H stretching vibrations of the methyl and methylene groups, which appear in the 2800-3000 cm⁻¹ region. The C-H bending vibrations are observed in the 1350-1470 cm⁻¹ range. The skeletal vibrations of the carbon chain give rise to a series of weaker bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A summary of the key vibrational modes for this compound is provided in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹, approximate) |

| C-H stretching (methyl and methylene) | 2800 - 3000 |

| C=O stretching (carbonyl) | 1715 - 1720 |

| C-H bending (methyl and methylene) | 1350 - 1470 |

| C-C skeletal vibrations | < 1500 (fingerprint region) |

Gas Chromatography (GC) and Coupled Techniques

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound, GC and its coupled techniques, such as mass spectrometry, are indispensable for its identification and quantification, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for the identification and purity assessment of volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information on each component as it elutes.

When this compound is analyzed by GC-MS using electron ionization, the molecule undergoes fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) for this compound, which has a molecular weight of 128.21 g/mol , would appear at a mass-to-charge ratio (m/z) of 128. nist.govsigmaaldrich.com However, for aliphatic ketones, this peak may be of moderate to low intensity due to the propensity of the molecule to fragment easily. smolecule.com

The fragmentation pattern is highly informative for structure elucidation. A primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. smolecule.com For this compound, two main α-cleavage pathways are possible:

Cleavage between C2 and C3, leading to the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57.

Cleavage between C3 and C4, resulting in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a tert-butyl acylium ion ([(CH₃)₃CCO]⁺) at m/z 85.

The most abundant fragment ion, known as the base peak, provides a key identifier. In the mass spectrum of this compound, the base peak is observed at m/z 57, corresponding to the stable propanoyl cation. nist.govnih.gov Another significant peak is often seen at m/z 43, which can be attributed to the propyl cation ([CH₃CH₂CH₂]⁺). nih.gov The presence and relative abundance of these fragments allow for the unambiguous identification of this compound in a sample and an assessment of its purity by detecting any co-eluting impurities with different mass spectra.

Table 1: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway | Relative Intensity |

|---|---|---|---|

| 128 | [C₈H₁₆O]⁺ | Molecular Ion | Low |

| 85 | [(CH₃)₃CCO]⁺ | α-cleavage (loss of •C₃H₇) | Significant |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage (loss of •C(CH₃)₃) | Base Peak (100%) |

| 43 | [C₃H₇]⁺ | Propyl cation | Significant |

Data sourced from NIST and PubChem databases. nist.govnih.gov

For the analysis of highly complex samples where hundreds or thousands of compounds may be present, conventional one-dimensional GC can be limited by co-elution, where multiple compounds elute at the same time. gcms.cz Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF MS) offers a powerful solution by providing significantly enhanced peak capacity and sensitivity. chromatographyonline.comnih.gov

In a GC×GC system, two columns with different stationary phase selectivities (e.g., nonpolar and polar) are connected in series. gcms.cz This setup allows for a more thorough separation of components, organizing them across a two-dimensional plane based on properties like volatility and polarity. researchgate.net This is particularly advantageous for isolating target compounds like this compound from a complex matrix, such as in environmental samples, food and fragrance analysis, or metabolomics studies. chromatographyonline.comnih.govgcms.cz

The coupling of GC×GC with a TOF mass spectrometer is crucial. A TOF-MS can acquire full mass spectra at very high speeds (up to 500 spectra/second), which is necessary to adequately sample the very narrow peaks (often <100 ms wide) generated in the second dimension of the separation. nih.govgcms.cz This combination ensures that high-quality mass spectral data is obtained for every separated component, enhancing confidence in identification. chromatographyonline.com The enhanced separation power of GC×GC can resolve this compound from structural isomers or other compounds that would otherwise co-elute in a single-column separation, allowing for its accurate detection and quantification even at trace levels. gcms.cz

Chromatographic Retention Index Studies and Quantitative Structure-Property Relationships (QSPR)

The retention index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent values. gcms.cz The most common system is the Kováts retention index, which relates the retention of a compound to that of n-alkanes eluting before and after it. researchgate.net This system helps in comparing data across different instruments and conditions, making compound identification more reliable. gcms.czresearchgate.net

Quantitative structure-property relationship (QSPR) and quantitative structure-retention relationship (QSRR) studies are computational methods used to predict the properties of chemicals, including chromatographic retention indices, based on their molecular structure. researchgate.netimist.ma These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and experimental properties. semanticscholar.org

For ketones like this compound, QSPR models have been developed to predict their retention indices on various stationary phases. researchgate.net These models often employ quantum-chemical descriptors, which can account for steric and electronic effects that influence a molecule's interaction with the stationary phase. researchgate.netnih.gov Studies have shown that for aliphatic ketones, descriptors related to molecular size, shape, and polarity are significant in predicting their retention behavior. researchgate.net The development of robust QSPR models allows for the theoretical prediction of the retention index of this compound on different GC columns, aiding in its identification in complex chromatograms where authentic standards may not be available.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations for Molecular Properties and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding detailed information about its energy, geometry, and electronic distribution.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium-sized organic molecules like 2,2-Dimethyl-3-hexanone due to its favorable balance of accuracy and computational cost. DFT calculations can effectively predict the molecule's geometry, reactivity, and electronic features.

For this compound, DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, provide a detailed picture of its three-dimensional structure. The geometry is optimized to find the lowest energy conformation. These calculations show a characteristic C=O bond length of approximately 1.21 Å. Due to the steric hindrance from the bulky tert-butyl group, the C-C-C bond angles around the quaternary carbon atom expand from the ideal tetrahedral angle of 109.5° to around 112-115°.

Analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, reveals the charge distribution and is a key predictor of reactivity. The MEP for this compound shows a region of high electron density (negative potential) localized around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, a region of low electron density (positive potential) is found at the carbonyl carbon, identifying it as the site for nucleophilic attack. This charge distribution is fundamental to understanding the ketone's chemical behavior in reactions like nucleophilic addition.

Ab initio methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical data. While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide highly accurate thermochemical data.

For molecules such as this compound, these methods can be employed to calculate standard enthalpies of formation, heat capacities, and Gibbs free energies. Although specific high-accuracy ab initio studies focused solely on this compound are not prevalent in the literature, the methodologies are well-established for providing benchmark data for organic compounds. Furthermore, these methods are crucial for calculating equilibrium isotope fractionations, which predict how isotopes (e.g., ¹³C/¹²C or D/H) partition between different molecules or sites at equilibrium, an important aspect in fields like geochemistry and metabolic studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. scienceopen.comnih.gov

For this compound, MD simulations can be used to analyze the flexibility of the propyl chain. By simulating the molecule's movements over nanoseconds, researchers can observe the rotations around the C-C single bonds and identify the most stable and frequently occurring conformations. This analysis is critical for understanding how the molecule's shape influences its physical properties and interactions with other molecules. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulated solvent box (e.g., water or an organic solvent), one can model how the solvent molecules arrange around the ketone and calculate interaction energies. These simulations can reveal details about solvation shells and the nature of solute-solvent interactions, such as the potential for hydrogen bonding between the carbonyl oxygen and protic solvent molecules.

Theoretical Prediction of Physicochemical Properties (e.g., Solubility, Dipole Moments, Polarizability, Vibrational Frequencies)

Computational methods are widely used to predict a variety of physicochemical properties, which is particularly useful when experimental data is unavailable. For this compound, several key properties have been predicted using established theoretical models. chemeo.comnih.gov

Quantitative Structure-Property Relationship (QSPR) models and group contribution methods, such as the Joback and Crippen methods, are also used to estimate macroscopic properties. chemeo.com

Below is a table of theoretically predicted physicochemical properties for this compound.

| Property | Predicted Value | Unit | Method/Source |

| Enthalpy of Formation (Gas, ΔfH°gas) | -329.78 | kJ/mol | Joback Method chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | -109.60 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 38.85 | kJ/mol | Joback Method chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.402 | Crippen Method chemeo.com | |

| Water Solubility (log10WS) | -2.21 | mol/l | Crippen Method chemeo.com |

| Critical Pressure (Pc) | 2758.46 | kPa | Joback Method chemeo.com |

| XLogP3-AA | 2.2 | PubChem nih.gov | |

| Topological Polar Surface Area | 17.1 | Ų | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Reaction Mechanism Elucidation Through Transition State Calculations (e.g., RRKM Theory)

Understanding the precise mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. wikipedia.orgwikipedia.org Computational chemistry is essential for locating and characterizing these fleeting structures.

For ketones like this compound, DFT and ab initio methods are used to calculate the potential energy surface of a reaction. wikipedia.org By mapping this surface, chemists can identify the minimum energy path from reactants to products and locate the saddle point corresponding to the transition state. wikipedia.orglibretexts.org For example, in the Norrish Type II reaction, a common photochemical reaction for ketones with accessible gamma-hydrogens, calculations can model the intramolecular hydrogen abstraction and subsequent cleavage by locating the six-membered cyclic transition state involved. researchgate.net

Once a transition state is identified, its energy can be used within the framework of Transition State Theory (TST) to calculate a reaction's rate constant. wikipedia.org For unimolecular reactions, such as isomerization or decomposition, the Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more sophisticated model. ox.ac.ukprsu.ac.inscribd.com RRKM theory calculates the microcanonical rate constant as a function of the molecule's internal energy, accounting for the statistical distribution of energy among its vibrational and rotational modes. biu.ac.ilwalisongo.ac.id While specific RRKM studies on this compound are scarce, the theory is a standard approach for modeling the unimolecular kinetics of organic compounds. ox.ac.ukwalisongo.ac.id

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its function and properties. nih.gov

In a QSPR study involving this compound, the first step would be to calculate a set of molecular descriptors. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex descriptors derived from the 3D structure or quantum chemical calculations. Relevant descriptors for a ketone would include its dipole moment, polarizability, molecular volume, and descriptors representing the electronic environment of the carbonyl group. nih.gov

Once the descriptors are calculated for a series of related ketones, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model: nih.govresearchgate.net

Property = f(Descriptor 1, Descriptor 2, ...)

Such models can be developed to predict properties like boiling points, chromatographic retention times, or solvent properties for a range of aliphatic ketones. nih.gov The predictive power of the model is then validated using internal and external test sets of compounds. nih.gov These models are valuable in chemical engineering and environmental science for predicting the properties of compounds where experimental data is lacking. wikipedia.org

Biological Interactions and Biochemical Pathways

Enzymatic Biotransformations: Role as a Substrate for Oxidoreductases and Other Enzymes

The primary enzymatic transformation anticipated for 2,2-Dimethyl-3-hexanone is the reduction of its carbonyl group to a secondary alcohol, 2,2-Dimethyl-3-hexanol. This reaction is typically catalyzed by a broad class of enzymes known as oxidoreductases, specifically ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes are ubiquitous in nature, found in organisms ranging from microorganisms to mammals, and play a crucial role in the metabolism of both endogenous and exogenous carbonyl compounds. nih.gov

The stereoselectivity of these enzymatic reductions is a key feature, often yielding a chiral alcohol with a high degree of enantiomeric excess. usm.my While baker's yeast (Saccharomyces cerevisiae) has historically been used for such biotransformations, a growing number of isolated and engineered ketoreductases are now available, offering a wider substrate range and improved selectivity. nih.govnih.gov The reduction of ketones by these enzymes typically involves a hydride transfer from a nicotinamide cofactor (NADH or NADPH). tudelft.nl

The structural features of this compound, particularly the sterically hindering tert-butyl group adjacent to the carbonyl, may influence its recognition and conversion by oxidoreductases. Studies on sterically hindered ketones have shown that while enzymatic reduction is feasible, the reaction rates and stereoselectivity can vary significantly depending on the specific enzyme used. researchgate.net For instance, reductases from different microbial sources, such as Lactobacillus brevis and Candida parapsilosis, have demonstrated the ability to reduce a variety of substituted ketones. nih.gov

| Enzyme Class | Reaction Type | Potential Product of this compound | General Substrates |

| Oxidoreductases (Ketoreductases/Alcohol Dehydrogenases) | Carbonyl Reduction | 2,2-Dimethyl-3-hexanol | Aliphatic and aromatic ketones |

| Cytochrome P450 Monooxygenases | Oxidation (Hydroxylation) | Hydroxylated derivatives | Wide range of xenobiotics, including alkanes and substituted hydrocarbons |

Metabolic Fates and Pathways in Biological Systems

The metabolic fate of this compound in vivo is expected to primarily involve oxidative pathways, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the phase I metabolism of a vast array of xenobiotics. nih.gov

Cytochrome P450 enzymes are well-known for their ability to catalyze the oxidation of C-H bonds. nih.gov For a substrate like this compound, CYP-mediated oxidation would likely occur at the less sterically hindered carbon atoms of the propyl group. The resulting hydroxylated metabolites can be further oxidized to carboxylic acids. While the quaternary carbon of the tert-butyl group is generally more resistant to oxidation, some CYP isozymes have been shown to hydroxylate such structures, albeit typically at a slower rate.

The general mechanism of P450-catalyzed oxidation involves the activation of molecular oxygen and the formation of a high-valent iron-oxo species that acts as the potent oxidizing agent. nih.gov

The metabolism of xenobiotics, including ketones, can exhibit significant variation across different species. These differences are often attributable to variations in the expression levels and substrate specificities of CYP isozymes and other drug-metabolizing enzymes. Therefore, the metabolic profile of this compound in humans could differ from that in other mammals, such as rodents, which are commonly used in toxicological studies.

Microbial Degradation and Bioremediation Research

The microbial degradation of aliphatic ketones is a key process in the environmental fate of these compounds. Various microorganisms have been shown to utilize ketones as a source of carbon and energy.

Pseudomonas putida is a metabolically versatile bacterium known for its ability to degrade a wide range of organic compounds, including aromatic hydrocarbons and various aliphatic molecules. researchgate.netcore.ac.uk Strains of P. putida possess a variety of oxygenases and dehydrogenases that enable them to metabolize complex structures. nih.gov While direct evidence for the degradation of this compound by P. putida is lacking, its known catabolic pathways for other ketones and branched-chain compounds suggest it could potentially metabolize this substrate. core.ac.uk The degradation would likely be initiated by an oxidation step, possibly hydroxylation, followed by cleavage of the carbon chain.

Yeasts, such as species of Candida and Rhodotorula, are also known to be capable of degrading aliphatic and aromatic hydrocarbons. researchgate.netmdpi.com Their metabolic machinery, which includes various oxidoreductases and cytochrome P450 enzymes, allows them to break down these compounds. The initial step in the degradation of an aliphatic ketone by yeast could involve reduction to the corresponding alcohol or oxidation at a different position on the molecule.

| Microorganism | Known Degradation Capabilities | Potential Role in this compound Degradation |

| Pseudomonas putida | Degradation of aromatic compounds, alkanes, and various other organic molecules. researchgate.netnih.gov | Potential for oxidation and subsequent degradation of the aliphatic chain. |

| Yeasts (e.g., Candida, Rhodotorula) | Degradation of aliphatic and aromatic hydrocarbons. researchgate.net | Potential for initial reduction of the ketone or oxidation at other sites. |

Microbial Degradation Pathways and Mechanisms

While specific degradation pathways for this compound are not extensively documented, the metabolism of similar aliphatic ketones by microorganisms such as Pseudomonas and Bacillus species provides insights into its likely enzymatic breakdown. The degradation of ketones by these bacteria often involves oxidation and cleavage of the carbon chain.

For instance, some Pseudomonas species are known to degrade methyl ketones through a pathway involving a Baeyer-Villiger monooxygenase. This enzyme would insert an oxygen atom adjacent to the carbonyl group of this compound, forming an ester. This ester intermediate can then be hydrolyzed by an esterase into an alcohol and a carboxylic acid, which can subsequently enter central metabolic pathways like the Krebs cycle.

Bacillus subtilis is capable of metabolizing various organic compounds and produces a range of enzymes. During fermentative growth, B. subtilis is known to produce metabolites such as lactate, acetate, and 2,3-butanediol researchgate.netnih.gov. The metabolism of more complex molecules often involves initial breakdown into smaller units that can be funneled into these central pathways nih.govfrontiersin.org. The degradation of this compound in Bacillus would likely proceed through oxidative pathways to generate intermediates that can be incorporated into its core carbon metabolism uni-marburg.de.

Table 1: Potential Enzymes and Reactions in the Microbial Degradation of Aliphatic Ketones

| Enzyme Class | Proposed Reaction for this compound | Potential Products |

| Monooxygenase | Oxidation of the carbon backbone | Hydroxylated ketone |

| Baeyer-Villiger Monooxygenase | Insertion of an oxygen atom next to the carbonyl group | Ester (e.g., tert-butyl propanoate) |

| Esterase | Hydrolysis of the ester intermediate | tert-Butanol and Propionic acid |

| Dehydrogenase | Oxidation of hydroxylated intermediates | Diketone or keto acid |

Biological Activity and Molecular Interactions

The biological activity of this compound and related ketones encompasses a range of interactions at the molecular level, including protein crosslinking, potential neurotoxicity, and antimicrobial properties.

Protein Crosslinking: Diketones are known to participate in protein crosslinking, a process that can alter protein structure and function nih.gov. This often occurs through the reaction of the ketone's carbonyl groups with the amino groups of lysine residues in proteins, leading to the formation of Schiff bases and subsequent more complex crosslinked structures. While this compound is a monoketone, its metabolites or related diketone structures could potentially engage in such reactions. The formation of covalent bonds between protein molecules can lead to the formation of protein aggregates, which have been implicated in various cellular dysfunctions nih.govthermofisher.commetwarebio.commdpi.com.

Neurotoxicity Mechanisms of Related Ketones: Certain aliphatic ketones, such as 2-hexanone (B1666271), are recognized for their neurotoxic effects. The toxicity of 2-hexanone is attributed to its metabolite, 2,5-hexanedione (B30556), a γ-diketone cdc.govnih.govepa.govepa.gov. This metabolite is known to cause peripheral neuropathy by crosslinking neurofilament proteins within axons, leading to axonal swelling and degeneration nih.gov. The mechanism involves the reaction of the diketone with lysine residues on neurofilament proteins, forming pyrrole adducts that disrupt axonal transport and neuronal function. Although this compound does not share the γ-diketone structure, understanding the mechanisms of related ketones is crucial for assessing its potential neurological impact.

Antifungal Properties: Various aliphatic ketones have demonstrated antifungal activity. The effectiveness of these compounds often depends on their chemical structure, such as the presence of α,β-unsaturation, which can enhance their reactivity acs.orgacs.org. Studies have shown that certain ketones can inhibit the growth of pathogenic fungi like Alternaria alternata and Candida albicans acs.orgplos.org. The mechanism of action is thought to involve disruption of the fungal cell membrane and interference with essential metabolic processes. The antifungal potential of this compound would likely be influenced by its specific structural features and its ability to interact with fungal cellular components.

Table 2: Summary of Potential Biological Activities of Aliphatic Ketones

| Biological Activity | Mechanism | Relevance to this compound |

| Protein Crosslinking | Reaction of carbonyl groups with amino groups of proteins. | Potential for metabolites or related structures to induce crosslinking. |

| Neurotoxicity | Formation of pyrrole adducts with neurofilament proteins by γ-diketone metabolites. | Structural dissimilarity suggests a different or lower neurotoxic potential compared to 2-hexanone. |

| Antifungal Properties | Disruption of cell membrane integrity and metabolic interference. | Potential for antifungal activity, influenced by its specific chemical structure. |

Chemoecological Roles and Phytochemical Investigations

In the realm of chemical ecology, volatile organic compounds (VOCs) like this compound play critical roles in mediating interactions between organisms.

Volatile Organic Compound Profiles: Plants produce a diverse array of VOCs that are involved in defense, pollination, and communication nih.gov. While this compound is not commonly reported as a major plant volatile, the analysis of plant headspace can reveal a complex mixture of compounds, including various ketones researchgate.net. The specific blend of these volatiles can provide crucial information to insects searching for hosts or food sources.

Insect Olfaction: Insects possess highly sensitive olfactory systems capable of detecting a wide range of volatile compounds, including aliphatic ketones ijbs.comfrontiersin.orgresearchgate.netnih.govmdpi.com. These compounds can act as pheromones (communication within the same species) or kairomones (beneficial to the receiver of a different species). For example, certain ketones are components of insect alarm pheromones. While there is limited specific research on the role of this compound in insect olfaction, the structural similarities to known semiochemicals suggest it could potentially elicit behavioral responses in some insect species.

Environmental Occurrence, Fate, and Degradation Pathways

Atmospheric Transport and Degradation Mechanisms

Once released into the atmosphere, 2,2-Dimethyl-3-hexanone is subject to chemical transformation processes that determine its persistence and impact. The primary degradation pathways are reactions with photochemically produced radicals and, to a lesser extent, direct absorption of sunlight.

Photooxidation and Reaction with Hydroxyl Radicals

The most significant removal process for this compound in the troposphere is its reaction with hydroxyl (•OH) radicals. These highly reactive radicals are ubiquitous in the atmosphere and readily oxidize most organic compounds.